![molecular formula C9H11Br B2389032 1-(1-Bromoethyl)-4-methylbenzene CAS No. 24344-85-2](/img/structure/B2389032.png)
1-(1-Bromoethyl)-4-methylbenzene
Overview
Description
1-(1-Bromoethyl)-4-methylbenzene is an organic compound. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of 1-(1-Bromoethyl)-4-methylbenzene involves a three-step reaction starting with the bromination of naphthalene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide .Molecular Structure Analysis
The molecular formula of 1-(1-Bromoethyl)-4-methylbenzene is C8H9Br. It has an average mass of 185.061 Da and a monoisotopic mass of 183.988754 Da .Chemical Reactions Analysis
1-(1-Bromoethyl)-4-methylbenzene is used to introduce a phenyl group into other compounds. One method involves its conversion to the Grignard reagent, phenylmagnesium bromide .Physical And Chemical Properties Analysis
1-(1-Bromoethyl)-4-methylbenzene is a colorless to pale yellow liquid with a molecular weight of 241.1 g/mol. It has a boiling point of 370 °C and a melting point of -1 °C. The compound is soluble in ethanol and benzene but insoluble in water.Scientific Research Applications
Thermochemical Studies
1-(1-Bromoethyl)-4-methylbenzene, as a bromo-substituted methylbenzene, has been the subject of various thermochemical studies. Research by Verevkin et al. (2015) explored the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-(1-Bromoethyl)-4-methylbenzene. Their work aimed to understand the internal consistencies of these measurements and calculate gas-phase enthalpies of formation for these compounds using quantum-chemical methods (Verevkin et al., 2015).
Liquid-Phase Oxidation Studies
In a study by Okada and Kamiya (1981), the liquid-phase oxidation of methylbenzenes, including derivatives similar to 1-(1-Bromoethyl)-4-methylbenzene, was investigated using a cobalt-copper-bromide system in acetic acid. This research highlighted the potential of these compounds in producing various oxidation products such as benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).
Crystal Structure Analysis
Sørensen and Stuhr-Hansen (2009) conducted a study on a related compound, 1-bromo-4-methylselenobenzene, where they analyzed its crystal structure obtained by sublimation. Their findings revealed insights into the planarity of the molecule and intermolecular interactions, which could be relevant for understanding the structural properties of 1-(1-Bromoethyl)-4-methylbenzene (Sørensen & Stuhr-Hansen, 2009).
Applications in Polymer Solar Cells
A study by Fu et al. (2015) demonstrated the application of a similar compound, 1-Bromo-4-Nitrobenzene, in improving the electron transfer process of polymer solar cells. The addition of this compound to the active layer resulted in a significant increase in power conversion efficiency. This research suggests potential applications for 1-(1-Bromoethyl)-4-methylbenzene in solar cell technology (Fu et al., 2015).
Nonlinear Optical Properties
Parol et al. (2020) investigated the nonlinear optical properties of chalcone derivatives, including compounds with bromo and methyl substitutions. Their work on single-crystal growth and the study of various spectroscopic and thermal properties could provide insights into the applications of 1-(1-Bromoethyl)-4-methylbenzene in the field of optoelectronics (Parol et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1-(1-Bromoethyl)-4-methylbenzene likely involves nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) approaches the electrophilic carbon atom attached to the bromine atom from the back side. As the nucleophile gets closer, the carbon-bromine bond begins to break. The new bond formation and the old bond breaking occur simultaneously .
Biochemical Pathways
It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polymers .
Pharmacokinetics
It is known to be soluble in alcohol, ether, and benzene , which suggests it could be absorbed and distributed in organisms that come into contact with it.
Result of Action
Its use in the synthesis of polymers suggests it could contribute to the formation of complex macromolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromoethyl)-4-methylbenzene. For instance, it is moisture-sensitive , indicating that its reactivity and stability could be affected by humidity levels. , suggesting that its stability and reactivity could be influenced by the chemical environment.
properties
IUPAC Name |
1-(1-bromoethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHFJJRWZJNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-4-methylbenzene |
Synthesis routes and methods
Procedure details
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